

Crystal Structure of 2-Fluoroisonicotinic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: **2-Fluoroisonicotinic acid**

Cat. No.: **B1296461**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of **2-Fluoroisonicotinic acid**, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, detailed crystallographic data for this specific molecule, this guide synthesizes available information and outlines the standard experimental procedures used for such determinations.

Introduction

2-Fluoroisonicotinic acid, a fluorinated derivative of isonicotinic acid, plays a crucial role as a building block in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and predicting intermolecular interactions with biological targets. This guide aims to provide a comprehensive overview of the structural aspects of **2-Fluoroisonicotinic acid** and the methodologies employed to elucidate them.

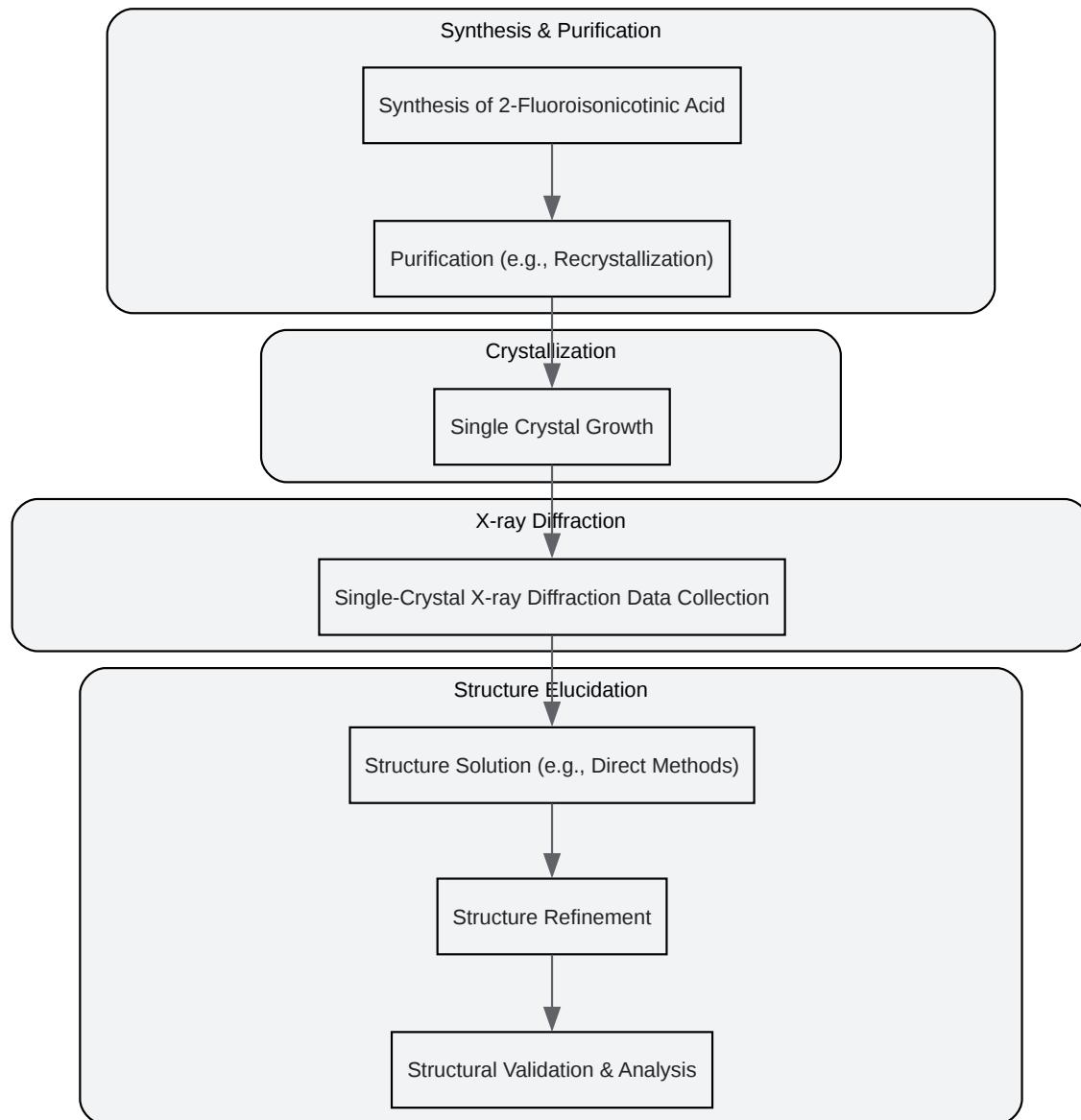
Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoroisonicotinic acid** is presented in the table below. These properties are essential for understanding the compound's behavior in both chemical and biological systems.

Property	Value	Reference
Molecular Formula	$C_6H_4FNO_2$	
Molecular Weight	141.10 g/mol	
CAS Number	402-65-3	
Appearance	White to light yellow crystalline powder	[1]
Melting Point	200 °C (decomposes)	
pKa	3.03 (predicted)	[1]

Experimental Determination of Crystal Structure

The definitive method for determining the crystal structure of a small molecule like **2-Fluoroisonicotinic acid** is single-crystal X-ray diffraction. The general workflow for this experimental procedure is outlined below.



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Experimental workflow for crystal structure determination.

Synthesis and Crystallization

High-purity **2-Fluoroisonicotinic acid** is a prerequisite for growing single crystals suitable for X-ray diffraction. The synthesis typically involves the oxidation of a suitable precursor, such as 2-fluoro-4-methylpyridine.^[1] Following synthesis, the compound is rigorously purified, often by recrystallization from an appropriate solvent or solvent mixture.

The critical step is the growth of well-ordered single crystals. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques. The choice of solvent is crucial and is determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers, equipped with sensitive detectors such as CCD or CMOS detectors, are used to measure the intensities and positions of the diffracted X-ray beams. The crystal is rotated during the experiment to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using computational methods, such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, thermal displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Crystallographic Data (Hypothetical)

While a specific, publicly available dataset for **2-Fluoroisonicotinic acid** is not readily accessible, we can present a hypothetical table of the kind of quantitative data that would be obtained from a successful crystal structure determination. This data is essential for a complete understanding of the solid-state structure.

Table 1: Hypothetical Crystallographic Data for **2-Fluoroisonicotinic Acid**

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	[Value]
b (Å)	[Value]
c (Å)	[Value]
α (°)	90
β (°)	[Value]
γ (°)	90
Volume (Å ³)	[Value]
Z	4
Density (calculated) (g/cm ³)	[Value]
R-factor (%)	[Value]

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
C-F	[Value]
C=O	[Value]
C-O	[Value]
N-C	[Value]
O-C=O	[Value]
F-C-C	[Value]

Note: The values in these tables are placeholders and would need to be populated with experimental data from a crystal structure determination.

Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key features such as:

- Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid group relative to the ring.
- Intermolecular Interactions: The presence and geometry of hydrogen bonds, typically involving the carboxylic acid proton and the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule. Halogen bonding involving the fluorine atom may also play a role in the crystal packing.

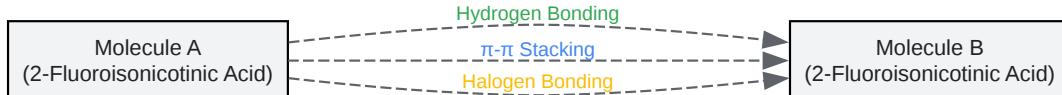
These interactions are fundamental to the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

COOH

N

COOH

N

[Click to download full resolution via product page](#)*Potential intermolecular interactions in the crystal lattice.*

Conclusion and Future Directions

A definitive crystal structure of **2-Fluoroisonicotinic acid** would provide invaluable insights for medicinal chemists and materials scientists. The detailed structural information would enable a deeper understanding of its solid-state properties and its interactions with biological macromolecules. Further research to obtain and publish the complete crystallographic data for this important building block is highly encouraged. This would facilitate more accurate in silico modeling and the rational design of novel therapeutic agents.

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References

- 1. 2-Fluoroisonicotinic acid | 402-65-3 [chemicalbook.com]
- To cite this document: BenchChem. [Crystal Structure of 2-Fluoroisonicotinic Acid: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296461#crystal-structure-of-2-fluoroisonicotinic-acid>]

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